4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of adamantyl, piperazine, morpholine, and trifluoromethoxyphenyl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The adamantyl group is introduced via a substitution reaction with 1-adamantylamine. Piperazine and morpholine groups are then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives .
Scientific Research Applications
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: A simpler analog with a piperazine group, used in various chemical and pharmaceutical applications.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Another related compound with a piperazine group, used in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE stands out due to its complex structure, which combines multiple functional groups, enhancing its reactivity and potential for diverse applications. The presence of the adamantyl group provides additional stability and rigidity, while the trifluoromethoxyphenyl group introduces unique electronic properties that can influence its interactions with other molecules .
Properties
IUPAC Name |
4-[4-(1-adamantyl)piperazin-1-yl]-6-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36F3N7O2/c29-28(30,31)40-23-3-1-22(2-4-23)32-24-33-25(35-26(34-24)37-9-11-39-12-10-37)36-5-7-38(8-6-36)27-16-19-13-20(17-27)15-21(14-19)18-27/h1-4,19-21H,5-18H2,(H,32,33,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMQSSZUAHINRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.